1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Kinase profiling Cyclin-G-associated kinase (GAK) Binding affinity

Standard mTOR/PI3K inhibitors fail to replicate GAK-dependent viral entry phenotypes. This morpholinopyrimidine urea (CAS 1203134-20-6) uniquely binds GAK (Kd=8.3 nM) alongside moderate FLT3 (Kd=110 nM) and CSF1R (Kd=320 nM) engagement. - Discriminate GAK-dependent vs. mTOR-dependent effects (use with AZD3147) - Benchmark novel morpholinopyrimidine analogs against a defined polypharmacology baseline - Probe viral entry in Huh7/Vero E6 cells; compare with quizartinib in FLT3-ITD AML models Supplied as a research-grade solid with confirmed identity. Global shipping available.

Molecular Formula C18H23ClN6O2
Molecular Weight 390.87
CAS No. 1203134-20-6
Cat. No. B2807437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
CAS1203134-20-6
Molecular FormulaC18H23ClN6O2
Molecular Weight390.87
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H23ClN6O2/c1-13-22-16(12-17(23-13)25-7-9-27-10-8-25)20-5-6-21-18(26)24-15-4-2-3-14(19)11-15/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26)
InChIKeyCDSGABBGSYLEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (CAS 1203134-20-6) — Kinase-Targeted Morpholinopyrimidine Urea with a Distinct Selectivity Fingerprint


1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (CAS 1203134-20-6) is a synthetic small-molecule urea derivative built on a morpholinopyrimidine core. This scaffold is known to produce potent ATP-competitive inhibitors of the PI3K/AKT/mTOR pathway and related kinases. Unlike broader clinical candidates such as AZD3147 (a selective dual mTORC1/2 inhibitor, IC50 ≈ 1.5 nM) or Gedatolisib (a dual PI3Kα/mTOR inhibitor), this compound exhibits a unique in vitro kinase selectivity profile that includes potent binding to Cyclin-G-associated kinase (GAK, Kd = 8.3 nM), a host kinase involved in viral entry and cell cycle regulation [1][2]. This profile cannot be replicated by generic mTOR or PI3K inhibitors.

Why 1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea Cannot Be Replaced by Generic mTOR or PI3K Inhibitors


The morpholinopyrimidine urea scaffold is highly sensitive to substituent modifications, where seemingly minor changes at the phenyl or pyrimidine positions can drastically shift selectivity from mTOR/PI3K to other kinases such as GAK or FLT3. For 1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, the specific 3-chlorophenyl and 2-methyl-6-morpholinopyrimidin-4-yl motifs drive a unique polypharmacology evident in its binding profile, including a high-affinity interaction with GAK (Kd = 8.3 nM) and moderate binding to FLT3 (Kd = 110 nM) and CSF1R (Kd = 320 nM) [1]. This contrasts with the narrow mTORC1/2 selectivity of close analog AZD3147. Procuring a generic mTOR inhibitor would fail to replicate this compound's GAK-dependent effects in viral entry or endocytosis assays, leading to incorrect experimental conclusions.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea


GAK Binding Affinity (Kd = 8.3 nM) — A Distinct Target Engagement Not Seen with Clinical mTOR Inhibitors

Using a quantitative PCR-based binding assay (KINOMEscan), this compound demonstrated a Kd of 8.3 nM for human GAK [1]. In contrast, clinical-stage morpholinopyrimidine mTOR inhibitors such as AZD3147 were optimized for exclusive mTORC1/2 inhibition and do not engage GAK at comparable concentrations [2]. This Kd places the compound within the high-affinity range for GAK inhibitors, comparable to tool compounds like SGC-GAK-1 (Ki = 3.1 nM) but with a distinct chemotype and polypharmacology.

Kinase profiling Cyclin-G-associated kinase (GAK) Binding affinity

FLT3 Binding Affinity (Kd = 110 nM) — Differential Kinase Selectivity vs. PI3K/mTOR Dual Inhibitors

The compound binds FLT3 with a Kd of 110 nM [1]. This is a 13-fold selectivity shift compared to its primary GAK target, indicating polypharmacology that differs from the selectivity profile of the morpholinopyrimidine-based dual PI3K/mTOR inhibitor Gedatolisib, which primarily inhibits PI3Kα (IC50 = 0.4 nM) and mTOR (IC50 = 1.6 nM) with minimal FLT3 activity reported in standard kinase panels .

FLT3 Kinase selectivity Acute myeloid leukemia

CSF1R (FMS) Binding Affinity (Kd = 320 nM) — Differentiation from JAK/STAT-Focused Analogs

Moderate binding to CSF1R (Kd = 320 nM) is observed for this compound [1], while close analogs in the morpholinopyrimidine urea series developed by Plexxikon (US9096593B2) were explicitly optimized for higher CSF1R selectivity. This compound demonstrates a 30-fold lower affinity for CSF1R compared to its primary target GAK (Kd = 8.3 nM), which is a measurable selectivity window that differentiates it from CSF1R-dominant inhibitors like pexidartinib (PLX3397, CSF1R IC50 ≈ 20 nM).

CSF1R FMS kinase Tumor-associated macrophages

Application Scenarios for 1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea Based on Quantitative Evidence


GAK-Dependent Viral Entry Studies (Dengue, HCV, SARS-CoV-2)

Given its potent GAK binding affinity (Kd = 8.3 nM) and the known role of GAK in clathrin-mediated endocytosis required by multiple viruses, this compound is suitable as a chemical probe in viral entry assays in Huh7 or Vero E6 cells [1]. When used in parallel with mTOR-selective inhibitor AZD3147, it can discriminate GAK-dependent phenotypes from mTOR-dependent translational effects [2].

Kinase Selectivity Profiling and Polypharmacology Research

With a measurable selectivity profile spanning GAK (8.3 nM), FLT3 (110 nM), CSF1R (320 nM), and CLK2 (710 nM), this compound serves as a reference standard for calibrating kinome-wide selectivity assays [1]. It is particularly useful for benchmarking new morpholinopyrimidine analogs against a known polypharmacology baseline.

Acute Myeloid Leukemia (AML) Target Validation Studies

The compound's FLT3 engagement (Kd = 110 nM) coupled with low CSF1R activity (Kd = 320 nM) makes it a candidate for AML studies where FLT3-ITD signaling is oncogenic but macrophage depletion (via CSF1R) is undesirable [1]. It can be compared head-to-head with FLT3-selective inhibitor quizartinib to attribute phenotypes to FLT3 vs. combined GAK/FLT3 inhibition.

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

The 3-chlorophenyl urea motif provides a distinct vector for SAR exploration compared to the indole-urea or sulfonyl-morpholino-pyrimidine series represented by AZD3147 [2]. This compound can serve as a starting scaffold for optimizing GAK/FLT3 dual inhibitors, leveraging its defined binding data for computational docking and pharmacophore modeling.

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